Bienvenue dans la boutique en ligne BenchChem!

EGFR/ErbB-2/ErbB-4 Inhibitor II

ErbB4 Kinase selectivity Pan‑ErbB profiling

EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2), also known as JNJ‑28871063 hydrochloride, is an orally bioavailable, ATP‑competitive pan‑ErbB kinase inhibitor from the aminopyrimidine oxime structural class. It potently inhibits ErbB4 (IC₅₀ = 21 nM), EGFR/ErbB1 (IC₅₀ = 22 nM) and ErbB2/HER2 (IC₅₀ = 38 nM) in biochemical assays and suppresses cellular receptor phosphorylation in ErbB‑overexpressing cancer lines.

Molecular Formula C24H28Cl2N6O3
Molecular Weight 519.4 g/mol
CAS No. 944341-54-2
Cat. No. B1515313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR/ErbB-2/ErbB-4 Inhibitor II
CAS944341-54-2
Molecular FormulaC24H28Cl2N6O3
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
InChIInChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H
InChIKeyZXKZRKQMKNRZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2): A Nonquinazoline Pan-ErbB Kinase Inhibitor for Oncology and Neuroscience Research


EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2), also known as JNJ‑28871063 hydrochloride, is an orally bioavailable, ATP‑competitive pan‑ErbB kinase inhibitor from the aminopyrimidine oxime structural class . It potently inhibits ErbB4 (IC₅₀ = 21 nM), EGFR/ErbB1 (IC₅₀ = 22 nM) and ErbB2/HER2 (IC₅₀ = 38 nM) in biochemical assays and suppresses cellular receptor phosphorylation in ErbB‑overexpressing cancer lines . The compound is distinguished by its ability to cross the blood‑brain barrier, accumulate in intracranial tumors at levels exceeding plasma concentrations, and demonstrate oral antitumor activity in EGFR‑ and ErbB2‑dependent xenograft models [1].

Why Generic Pan‑ErbB Inhibitors Cannot Replace EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2)


Pan‑ErbB inhibitors exhibit substantial differences in ErbB4 coverage, kinase selectivity profiles, blood‑brain barrier permeability, and cellular target engagement that preclude simple interchange. Many widely used ErbB‑targeting agents such as lapatinib lack ErbB4 inhibitory activity entirely, while irreversible covalent inhibitors (e.g., afatinib) possess distinct residence times and resistance liabilities . EGFR/ErbB‑2/ErbB‑4 Inhibitor II combines equipotent ErbB4/EGFR/ErbB2 inhibition (21/22/38 nM IC₅₀) with documented brain penetration and a selectivity window of >200‑fold against a broad panel of 202 other kinases, features that are not simultaneously present in any single alternative agent [1].

Quantitative Differentiation of EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2) from Closest Pan‑ErbB Alternatives


ErbB4 Kinase Inhibition: JNJ‑28871063 vs. Lapatinib

JNJ‑28871063 inhibits ErbB4 with an IC₅₀ of 21 nM, whereas the clinically approved dual EGFR/ErbB2 inhibitor lapatinib shows no meaningful ErbB4 inhibition at concentrations up to 10 µM [1]. This difference is critical because ErbB4 signaling is implicated in both tumor suppression in certain breast cancers and in neurological processes relevant to CNS metastasis models [2].

ErbB4 Kinase selectivity Pan‑ErbB profiling

Kinase Selectivity Profile: JNJ‑28871063 vs. Irreversible Pan‑ErbB Inhibitor Afatinib

JNJ‑28871063 was profiled against a panel of 202 distinct kinases and exhibited much reduced or little activity against the vast majority of non‑ErbB kinases, demonstrating a selectivity window of >200‑fold compared to its primary targets . In contrast, the irreversible pan‑ErbB inhibitor afatinib (BIBW2992) has been reported to inhibit a broader range of kinases at clinically relevant concentrations, including multiple off‑targets in the kinome [1]. This class‑level inference suggests JNJ‑28871063 provides a cleaner pharmacological tool for dissecting ErbB‑specific signaling pathways.

Kinase selectivity Off‑target profiling Pan‑ErbB inhibitor

Blood‑Brain Barrier Penetration and Intratumoral Accumulation: JNJ‑28871063 vs. Lapatinib

Tissue distribution studies demonstrate that JNJ‑28871063 crosses the blood‑brain barrier and accumulates in intracranial tumors at levels higher than those found in plasma (tumor‑to‑plasma ratio >1) [1]. By contrast, lapatinib is a substrate for ABCB1 and ABCG2 efflux transporters, which severely restricts its brain penetration; co‑administration of efflux inhibitors is required to achieve therapeutically relevant brain concentrations [2]. This differential BBB permeability is a key procurement discriminator for CNS oncology and neurobiology applications.

Blood‑brain barrier Brain metastasis CNS pharmacokinetics

Cellular Target Engagement: Inhibition of HER2 and EGFR Phosphorylation in Cancer Cells

JNJ‑28871063 suppresses basal HER2 phosphorylation with an IC₅₀ of 223 nM in SKBR3 breast cancer cells and inhibits EGF‑stimulated EGFR phosphorylation with an IC₅₀ of 107 nM in A431 epidermoid carcinoma cells . These cellular IC₅₀ values are within 5‑10‑fold of the biochemical IC₅₀s, indicating efficient cellular target engagement. Comparable cellular phosphorylation inhibition data for lapatinib in SKBR3 cells (HER2 phosphorylation IC₅₀ ≈ 30‑50 nM) reflects its higher biochemical potency against ErbB2 but does not address ErbB4‑dependent signaling [1].

Phosphorylation inhibition Target engagement Cellular pharmacodynamics

Oral Antitumor Efficacy in Intracranial Xenograft Models: Survival Benefit vs. Untreated Controls

In an intracranial ErbB2‑overexpressing tumor model, JNJ‑28871063 administered orally at 100‑200 mg/kg/day significantly extended survival relative to untreated animals [1]. Lapatinib, despite showing activity in subcutaneous xenograft models, has not demonstrated comparable single‑agent survival benefit in intracranial models without efflux‑transporter modulation [2]. This in vivo efficacy differentiation directly supports the selection of JNJ‑28871063 for studies requiring antitumor activity in CNS‑localized ErbB‑driven tumors.

Intracranial tumor Xenograft efficacy Survival extension

Nonquinazoline Structural Class: Reduced Susceptibility to Acquired Quinazoline Resistance Mutations

JNJ‑28871063 belongs to the aminopyrimidine oxime structural class, distinct from the quinazoline core shared by gefitinib, erlotinib, lapatinib, and afatinib [1]. Quinazoline‑based EGFR inhibitors are vulnerable to the T790M gatekeeper mutation and other acquired resistance mechanisms that disrupt the aniline‑quinazoline hydrogen bond network [2]. Nonquinazoline inhibitors can maintain potency against certain kinase‑domain mutants by engaging the ATP‑binding pocket via alternative hydrogen‑bonding geometries. While direct mutant‑panel data for JNJ‑28871063 against T790M mutants have not been reported in the primary characterization paper, its structurally divergent scaffold provides a rationale for its use in experiments exploring resistance‑related structure‑activity relationships.

Nonquinazoline scaffold Resistance mutations Structural novelty

Optimal Research and Industrial Applications for EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2)


CNS Oncology: Preclinical Modeling of ErbB‑Driven Brain Metastases and Gliomas

JNJ‑28871063 is the pan‑ErbB inhibitor of choice for intracranial xenograft and orthotopic glioma models where blood‑brain barrier penetration is essential. Its tumor‑to‑plasma ratio >1 and demonstrated survival extension in ErbB2‑overexpressing intracranial models [1] enable single‑agent efficacy studies without co‑administration of efflux‑transporter inhibitors. This directly addresses the limitation of lapatinib and antibody‑based therapies (trastuzumab, cetuximab) that fail to achieve therapeutic CNS concentrations.

Selective ErbB Family Signaling Dissection in Kinase Panel Screening

For researchers requiring a highly selective pan‑ErbB tool compound with minimal off‑target kinase activity, JNJ‑28871063 offers a validated selectivity window of >200‑fold against 202 kinases [1]. This narrow‑spectrum profile makes it appropriate for chemical biology studies that aim to attribute cellular phenotypes specifically to ErbB1/2/4 inhibition without confounding activity against Src, VEGFR, or other kinase families.

ErbB4‑Dependent Neurological and Neuropsychiatric Research

The equipotent inhibition of ErbB4 (IC₅₀ = 21 nM) alongside EGFR and ErbB2 distinguishes JNJ‑28871063 from lapatinib, which lacks ErbB4 activity [1]. This makes it the preferred small‑molecule probe for investigating neuregulin‑ErbB4 signaling in schizophrenia models, synaptic plasticity studies, and other CNS paradigms where ErbB4 is a genetically validated target.

Resistance Mechanism Studies Comparing Quinazoline and Non‑Quinazoline ErbB Inhibitors

The nonquinazoline aminopyrimidine oxime scaffold of JNJ‑28871063 provides a structurally orthogonal comparator to quinazoline‑based inhibitors (gefitinib, erlotinib, lapatinib, afatinib) in studies of acquired resistance. Its distinct ATP‑binding pocket interactions make it a valuable reference compound for structure‑activity relationship (SAR) investigations exploring scaffold‑dependent susceptibility to gatekeeper mutations such as T790M [1].

Quote Request

Request a Quote for EGFR/ErbB-2/ErbB-4 Inhibitor II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.